molecular formula C8H5F B1630581 1-Ethynyl-2-fluorobenzene CAS No. 766-49-4

1-Ethynyl-2-fluorobenzene

Cat. No. B1630581
CAS RN: 766-49-4
M. Wt: 120.12 g/mol
InChI Key: YFPQIXUNBPQKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-2-fluorobenzene, also known as EFbenzene, is a highly fluorinated benzene derivative that is used in various scientific applications. It was first synthesized in the early 1970s and has since become an important tool in the fields of organic and inorganic chemistry. This compound has a wide range of applications, including the synthesis of organic and inorganic compounds, the study of reaction mechanisms, and the study of biochemical and physiological effects. In

Scientific Research Applications

Oligonucleotide Synthesis

1-Ethynyl-2-fluorobenzene has been used in the field of oligonucleotide synthesis. For instance, it's involved in the synthesis of oligonucleotides containing a nucleotide analog with an ethynylfluorobenzene as a nucleobase surrogate. Such advancements enhance the stability and melting properties of nucleotide duplexes (Griesang & Richert, 2002).

Photoelectron Diffraction Imaging

1-Ethynyl-2-fluorobenzene has been instrumental in the development of photoelectron diffraction imaging techniques. This application is crucial in capturing snapshot diffraction images of polyatomic gas-phase molecules, which can further our understanding of photochemical reactions (Boll et al., 2013).

Catalysis

The compound finds application as a catalyst in chemical reactions such as acetalization and esterification. Its function as a catalyst, particularly in the form of terminal alkynes like 1-ethynyl-2-fluorobenzene, demonstrates its significance in enhancing reaction rates and efficiencies (Sekerová et al., 2019).

Organometallic Chemistry

In organometallic chemistry, derivatives of 1-ethynyl-2-fluorobenzene are used as solvents or ligands in various reactions. The presence of fluorine alters the electronic properties of these compounds, affecting their reactivity and interaction with metal centres (Pike et al., 2017).

Molecular Structure Analysis

The compound is crucial in the study of molecular structures through techniques like femtosecond photoelectron diffraction. This application is significant in the analysis of molecular geometry and dynamics during photochemical reactions (Boll et al., 2014).

Electrochemical Fluorination

1-Ethynyl-2-fluorobenzene is involved in electrochemical fluorination processes, playing a vital role in the synthesis of fluorinated organic compounds. Such processes are significant in the production of pharmaceuticals and agrochemicals (Momota et al., 1998).

properties

IUPAC Name

1-ethynyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F/c1-2-7-5-3-4-6-8(7)9/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPQIXUNBPQKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20997928
Record name 1-Ethynyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-2-fluorobenzene

CAS RN

766-49-4
Record name 1-Ethynyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynyl-2-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynyl-2-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-Ethynyl-2-fluorobenzene
Reactant of Route 3
Reactant of Route 3
1-Ethynyl-2-fluorobenzene
Reactant of Route 4
Reactant of Route 4
1-Ethynyl-2-fluorobenzene
Reactant of Route 5
Reactant of Route 5
1-Ethynyl-2-fluorobenzene
Reactant of Route 6
Reactant of Route 6
1-Ethynyl-2-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.